アズモレン

概要

説明

科学的研究の応用

アズモレンは、次のような科学研究においていくつかの応用があります。

化学: アズモレンは、オキサゾールおよびヒダントイン誘導体の反応性を研究するためのモデル化合物として使用されます。

生物学: 生物学的研究において、アズモレンは、カルシウムシグナル伝達経路と筋収縮におけるリアノジン受容体の役割を研究するために使用されます.

作用機序

Safety and Hazards

将来の方向性

Azumolene has shown potential in the treatment of malignant hyperthermia. In a model of ischemic recurrent long-duration ventricular fibrillation, treatment with azumolene led to a reduction of cardiac alternans, i.e., calcium and voltage alternans . This suggests that azumolene may have potential applications in the treatment of cardiac conditions.

生化学分析

Biochemical Properties

Azumolene functions as a ryanodine receptor modulator. It interacts with the ryanodine receptor type 1 (RyR1) in skeletal muscle cells, inhibiting the release of calcium ions from the sarcoplasmic reticulum . This inhibition reduces muscle contractions and helps in managing conditions like malignant hyperthermia. Azumolene also interacts with store-operated calcium entry pathways, distinguishing between mechanisms coupled to and independent from RyR1 .

Cellular Effects

Azumolene influences various cellular processes, particularly in muscle cells. It stabilizes the ryanodine receptor, reducing calcium ion release and preventing excessive muscle contractions . This stabilization improves systolic calcium release synchrony and myocardial contractility, especially following ischemic events . Additionally, azumolene has been shown to induce cell death in certain cancer cell lines, reducing viable cell counts significantly .

Molecular Mechanism

At the molecular level, azumolene binds to the ryanodine receptor type 1, inhibiting calcium ion release from the sarcoplasmic reticulum . This binding reduces muscle contractions and helps manage malignant hyperthermia. Azumolene also inhibits a component of store-operated calcium entry coupled to the ryanodine receptor, further modulating calcium ion dynamics in muscle cells .

Temporal Effects in Laboratory Settings

In laboratory settings, azumolene has shown stability and efficacy over time. Studies have demonstrated that azumolene treatment improves systolic calcium release synchrony and myocardial contractility following ischemic events . The compound’s effects on calcium ion dynamics and muscle contractility are consistent over time, providing long-term benefits in managing conditions like malignant hyperthermia .

Dosage Effects in Animal Models

In animal models, azumolene has been administered at various dosages to study its effects. A dose of 10 milligrams per kilogram has been sufficient to decrease muscle twitch force production by approximately 60 percent without apparent toxicity . Higher doses may lead to adverse effects, including diaphragm atrophy and increased mitochondrial reactive oxygen species production .

Metabolic Pathways

Azumolene is involved in metabolic pathways related to calcium ion regulation in muscle cells. It inhibits a component of store-operated calcium entry coupled to the ryanodine receptor, modulating calcium ion dynamics . This inhibition affects metabolic flux and calcium ion homeostasis, contributing to its muscle relaxant properties .

Transport and Distribution

Azumolene is transported and distributed within cells and tissues primarily through its interaction with the ryanodine receptor . Its better water solubility compared to dantrolene allows for more efficient distribution in the body . Azumolene’s localization within muscle cells is crucial for its efficacy in managing malignant hyperthermia .

Subcellular Localization

Azumolene localizes to the sarcoplasmic reticulum in muscle cells, where it interacts with the ryanodine receptor . This subcellular localization is essential for its function in inhibiting calcium ion release and reducing muscle contractions. The targeting of azumolene to the sarcoplasmic reticulum ensures its effectiveness in managing conditions like malignant hyperthermia .

準備方法

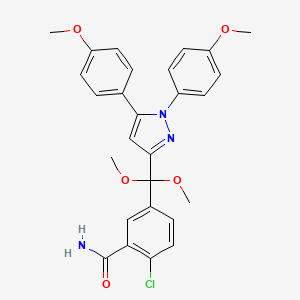

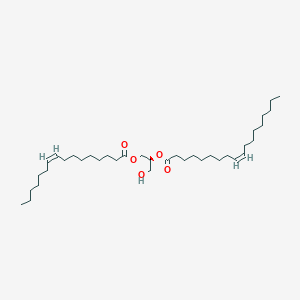

アズモレンは、さまざまな合成ルートによって合成することができます。一般的な方法の1つは、4-ブロモベンズアルデヒドとグリシンを反応させて4-ブロモフェニルグリシンを生成し、次いでこれを尿素と環化させて4-ブロモフェニルヒダントインを生成する方法です。 この中間体をさらにホルムアミドと反応させると、アズモレンが生成されます . 反応条件は、一般的に加熱とジメチルスルホキシド(DMSO)またはエタノールなどの溶媒の使用を伴います .

アズモレンの工業的生産方法は、十分に文書化されていませんが、大規模生産向けに最適化された同様の合成ルートが含まれている可能性があります。これには、継続的なフローリアクターや自動システムの使用が含まれ、品質と収率の一貫性を確保することができます。

化学反応の分析

類似化合物との比較

アズモレンは、親化合物であるダントロレンに似ていますが、いくつかの明確な違いがあります。

ダントロレン: アズモレンとダントロレンはどちらも悪性高体温の治療に使用されますが、アズモレンは水溶性が高く、毒性が低いです.

特性

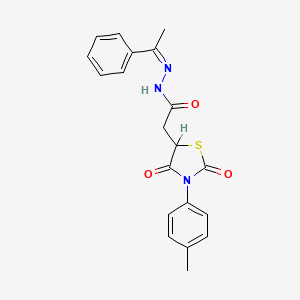

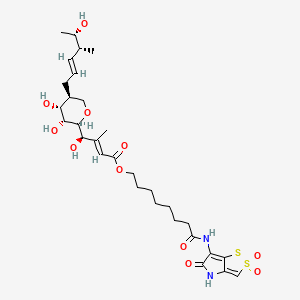

IUPAC Name |

1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN4O3/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20/h1-6H,7H2,(H,17,19,20)/b16-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGCNGONCZQFDW-OMCISZLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)NC(=O)N1/N=C/C2=NC=C(O2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64748-79-4 | |

| Record name | Azumolene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064748794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZUMOLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U7IO9CV80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![TG(16:0/16:1(9Z)/20:1(11Z))[iso6]](/img/structure/B1240926.png)

![(NE)-N-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ylidene]hydroxylamine;hydrochloride](/img/structure/B1240929.png)

![5-Phenyl-3-(pyridin-3-ylmethyl)imidazo[4,5-c][1,8]naphthyridin-4-one](/img/structure/B1240938.png)

![(1S,2S,5S,7S,10R,11R,14R,16R,19S,20S,23S,25S,28R,29R,32R,34R)-5,23-diethyl-2,11,14,20,29,32-hexamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone](/img/structure/B1240940.png)

![6-[2-[6-[[(2S)-5,6-dihydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]-propylamino]hexylamino]ethyl]-3H-1,3-benzothiazol-2-one](/img/structure/B1240941.png)